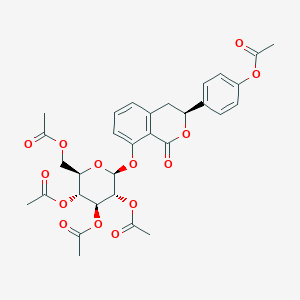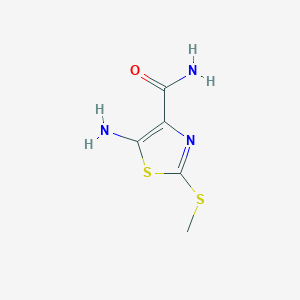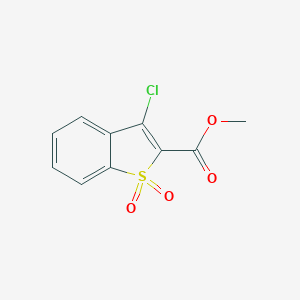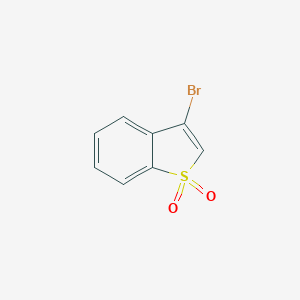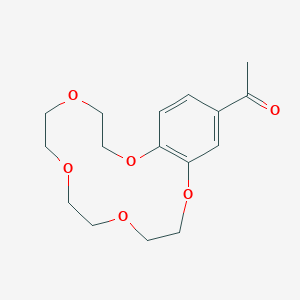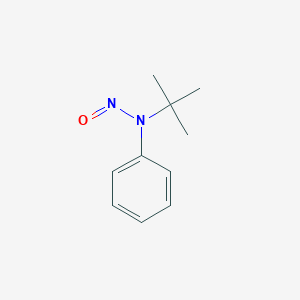
Phenyl-t-butylnitrosoamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-t-butylnitrosoamine (PBN) is a small molecule that has been widely used in scientific research due to its unique properties. PBN is a nitroxide radical that can act as a free radical scavenger and antioxidant. It has been studied extensively for its potential applications in various fields, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Phenyl-t-butylnitrosoamine has been used in a wide range of scientific research applications, including the study of oxidative stress, aging, cancer, and neurodegenerative diseases. This compound has been shown to reduce oxidative stress by scavenging free radicals and protecting cells from damage. It has also been shown to have anti-cancer properties and to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
Phenyl-t-butylnitrosoamine acts as a free radical scavenger by donating an electron to free radicals, neutralizing their harmful effects. This compound also has antioxidant properties, which help to protect cells from oxidative damage. This compound has been shown to reduce inflammation, protect against DNA damage, and improve mitochondrial function.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, and protecting against DNA damage. This compound has also been shown to improve cognitive function and memory in animal models of aging and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Phenyl-t-butylnitrosoamine in lab experiments is its ability to scavenge free radicals and protect cells from oxidative damage. This compound is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using this compound in lab experiments is its short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on Phenyl-t-butylnitrosoamine. One area of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel this compound derivatives with improved pharmacokinetic properties and efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a small molecule with unique properties that has been widely used in scientific research. Its ability to scavenge free radicals and protect cells from oxidative damage has made it a valuable tool in the study of oxidative stress, aging, cancer, and neurodegenerative diseases. While there are some limitations to using this compound in lab experiments, its potential applications and future directions make it an exciting area of research.
Eigenschaften
CAS-Nummer |
24642-84-0 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-tert-butyl-N-phenylnitrous amide |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)12(11-13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
RYNVJEJSRDCKMF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C1=CC=CC=C1)N=O |
Kanonische SMILES |
CC(C)(C)N(C1=CC=CC=C1)N=O |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


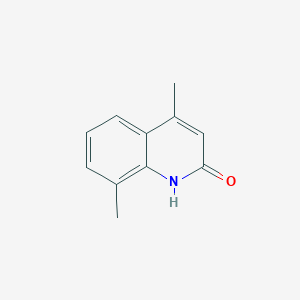


![2,2'-Bibenzo[b]thiophene](/img/structure/B188847.png)
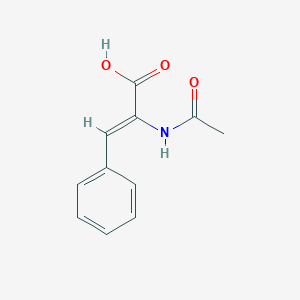
![2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B188851.png)
![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)
